
1-(Oxetan-3-YL)piperidin-4-amine
Overview
Description
1-(Oxetan-3-YL)piperidin-4-amine is a chemical compound with the molecular formula C8H16N2O. It features a piperidine ring substituted with an oxetane group at the 3-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-YL)piperidin-4-amine typically involves the formation of the oxetane ring followed by its attachment to the piperidine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening/closing reactions . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Oxetan-3-YL)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Structural Characteristics
Chemical Formula: CHNO
IUPAC Name: 1-(Oxetan-3-yl)piperidin-4-amine
Molecular Structure: The compound features a six-membered piperidine ring connected to a three-membered oxetane ring. This unique combination enhances its solubility and bioavailability, making it an attractive candidate for drug development.
Medicinal Chemistry Applications
This compound has shown potential in several areas of medicinal chemistry:
- Therapeutic Agent Development: The compound's structural motifs may allow for interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests its potential use in treating neurological disorders or as analgesics.
- Enhancement of Drug Solubility: The oxetane moiety can improve the solubility of poorly soluble drugs, thus enhancing their bioavailability. This property is particularly valuable in pharmaceutical formulations where solubility is a critical factor for efficacy.
Synthetic Applications
The reactivity of this compound allows it to be utilized in various synthetic routes:
- Building Block for Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules due to the presence of functional groups that can undergo further chemical modifications, such as alkylation and acylation reactions.
- Ring-opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of diverse derivatives that can be explored for various applications.
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-YL)piperidin-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(3-Oxetanyl)-4-piperidinamine: Similar structure with slight variations in functional groups.
N-(Oxetan-3-yl)piperidin-4-amine: Another compound with an oxetane ring attached to a piperidine ring.
Uniqueness
1-(Oxetan-3-YL)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
1-(Oxetan-3-YL)piperidin-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and an oxetane moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₆N₂O and is characterized by the following structural elements:
- Piperidine Ring : A six-membered nitrogen-containing ring that is common in many pharmaceuticals.
- Oxetane Ring : A three-membered cyclic ether that can enhance solubility and bioavailability.
The compound's IUPAC name indicates its specific arrangement of functional groups, which may influence its reactivity and interaction with biological systems.
Medicinal Chemistry
The unique structure of this compound suggests several potential applications in medicinal chemistry:
- Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression or anxiety.
- Analgesics : The compound's ability to modify drug solubility could enhance the bioavailability of analgesics, making it a candidate for pain management therapies.
Interaction Studies
Preliminary research indicates that compounds similar to this compound can bind to various biological targets, including:
- Neurotransmitter Receptors : Such as serotonin and dopamine receptors.
- Enzymes : Involved in metabolic pathways.
In vitro assays are essential for elucidating these interactions and determining the pharmacological profile of the compound.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Its reactivity is attributed to both the piperidine nitrogen, which can undergo alkylation and acylation reactions, and the oxetane ring, which is susceptible to ring-opening under acidic or basic conditions. This versatility allows for further synthetic modifications, leading to derivatives that may exhibit enhanced biological activity.
Reaction Type | Description |
---|---|
Alkylation | Reaction of piperidine nitrogen with alkyl halides. |
Acylation | Introduction of acyl groups to the piperidine nitrogen. |
Ring-opening | Conversion of oxetane to other functional groups. |
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUELCIENIDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303665 | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228948-07-9 | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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